molecular formula C5H7N3O2 B139676 Methyl 1-amino-1H-pyrazole-5-carboxylate CAS No. 150017-55-3

Methyl 1-amino-1H-pyrazole-5-carboxylate

Katalognummer B139676
CAS-Nummer: 150017-55-3
Molekulargewicht: 141.13 g/mol
InChI-Schlüssel: HKQBTJJNDYVNMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-amino-1H-pyrazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has been found to possess unique properties that make it a promising candidate for further research and development.

Wirkmechanismus

The mechanism of action of Methyl 1-amino-1H-pyrazole-5-carboxylate varies depending on its application. In the field of pharmaceuticals, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
In the field of agrochemicals, Methyl 1-amino-1H-pyrazole-5-carboxylate has been found to inhibit the growth of weeds by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Methyl 1-amino-1H-pyrazole-5-carboxylate has been found to have minimal toxicity and is generally considered safe for use in various applications. However, further research is needed to determine its long-term effects on human health and the environment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Methyl 1-amino-1H-pyrazole-5-carboxylate in lab experiments include its ability to form stable complexes with metal ions, its low toxicity, and its unique properties that make it a promising candidate for further research and development.
The limitations of using Methyl 1-amino-1H-pyrazole-5-carboxylate in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle this compound.

Zukünftige Richtungen

There are several future directions for the research and development of Methyl 1-amino-1H-pyrazole-5-carboxylate. These include:
1. Further studies to determine the long-term effects of this compound on human health and the environment.
2. Development of new drug delivery systems using Methyl 1-amino-1H-pyrazole-5-carboxylate.
3. Optimization of the synthesis method to reduce the cost and increase the yield of this compound.
4. Development of new applications for Methyl 1-amino-1H-pyrazole-5-carboxylate in the field of materials science.
5. Further studies to determine the potential of this compound as a plant growth regulator.
Conclusion:
Methyl 1-amino-1H-pyrazole-5-carboxylate is a promising compound that has potential applications in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the properties and potential of this compound and to develop new applications for it.

Synthesemethoden

The synthesis of Methyl 1-amino-1H-pyrazole-5-carboxylate can be achieved through several methods, including the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the reaction of the resulting product with methyl chloroformate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting product with methyl chloroformate.

Wissenschaftliche Forschungsanwendungen

Methyl 1-amino-1H-pyrazole-5-carboxylate has been extensively studied for its potential applications in various scientific fields. In the field of pharmaceuticals, this compound has been found to possess significant antimicrobial and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions.
In the field of agrochemicals, Methyl 1-amino-1H-pyrazole-5-carboxylate has been found to possess herbicidal properties. It has also been studied for its potential use as a plant growth regulator.
In the field of materials science, this compound has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.

Eigenschaften

CAS-Nummer

150017-55-3

Molekularformel

C5H7N3O2

Molekulargewicht

141.13 g/mol

IUPAC-Name

methyl 2-aminopyrazole-3-carboxylate

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-3-7-8(4)6/h2-3H,6H2,1H3

InChI-Schlüssel

HKQBTJJNDYVNMD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=NN1N

Kanonische SMILES

COC(=O)C1=CC=NN1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.